![molecular formula C30H32Cl3N5O3 B2690052 CXCR3 Antagonist 6c](/img/structure/B2690052.png)
CXCR3 Antagonist 6c
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CXCR3 Antagonist 6c is a selective and potent antagonist of the chemokine (C-X-C motif) receptor 3 (CXCR3). This receptor is primarily expressed on activated T cells, B cells, and natural killer cells, playing a crucial role in immune responses, including inflammation and tumor immunity . This compound inhibits calcium mobilization induced by chemokine (C-X-C motif) ligand 11 (CXCL11) in human embryonic kidney 293 cells expressing the human receptor .
作用机制
生化分析
Biochemical Properties
The CXCR3 Antagonist 6c is a quinazolinone derivative that prevents the binding of CXCL10 and CXCL11 to CXCR3 with high selectivity . It binds to human CXCR3 with a high affinity of 0.4 nM . It displaces radiolabeled CXCL10 and CXCL11 from human CXCR3 in a non-competitive manner , suggesting that it binds to an allosteric site on the CXCR3 receptor .
Cellular Effects
The this compound potently and specifically inhibits CXCR3-mediated chemotaxis in human activated T cells . It has been shown to attenuate disease development in mouse collagen-induced arthritis models . It also significantly reduces disease severity in rat and mouse experimental autoimmune encephalomyelitis models . Furthermore, it achieves dose-dependent prolongation of rat cardiac allograft survival .
Molecular Mechanism
The this compound is trapped in a negatively charged pocket in CXCR3, with a buried surface area of 481.6Å2 . The binding pocket is open to the lipid bilayer through a cleft between TM1 and TM7 . The antagonist is sandwiched between TM7 on one side and TM1 and TM2 on the other side . The aza-quinazolinone group is mainly stabilized by stacking with Trp1092.60 and is hydrogen bonded to the side chain of Tyr3087.43 .
Dosage Effects in Animal Models
The this compound alone achieves dose-dependent prolongation of rat cardiac allograft survival . Most significantly, the this compound in combination with CsA supports permanent engraftment . More detailed studies on the dosage effects of this compound in animal models are needed.
准备方法
合成路线和反应条件
CXCR3 受体拮抗剂 6c 的合成涉及多个步骤,包括关键中间体的形成及其随后的反应以形成最终产物。合成路线通常包括:
核心结构的形成: 这一步涉及核心结构的合成,该核心结构是喹唑啉酮衍生物。反应条件通常包括使用强碱和高温以促进喹唑啉酮环的形成。
功能化: 然后用各种取代基对核心结构进行功能化以增强其对 CXCR3 的结合亲和力和选择性。这一步可能涉及在受控条件下进行的烷基化、酰化和卤化等反应。
纯化: 使用柱色谱和重结晶等技术纯化最终产物,以获得高纯度化合物。
工业生产方法
CXCR3 受体拮抗剂 6c 的工业生产遵循类似的合成路线,但规模更大。该过程针对效率和成本效益进行了优化,通常涉及自动化系统来监控和控制反应。使用高通量纯化方法(如高效液相色谱 (HPLC))确保最终产品的质量一致。
化学反应分析
反应类型
CXCR3 受体拮抗剂 6c 经历了各种化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在喹唑啉酮环上,导致形成氧化衍生物。
还原: 还原反应可能发生在特定官能团上,例如硝基或羰基,导致形成还原衍生物。
取代: 该化合物可以发生取代反应,其中官能团被其他基团取代,改变其化学性质。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢,通常在酸性或碱性条件下使用。
还原: 还原剂如硼氢化钠和氢化铝锂通常在无水条件下使用。
取代: 取代反应通常涉及亲核试剂或亲电试剂,试剂如卤代烷烃或酰氯,在回流或室温等条件下进行。
形成的主要产物
这些反应形成的主要产物包括 CXCR3 受体拮抗剂 6c 的各种衍生物,每种衍生物都具有不同的化学性质和潜在的生物活性。
科学研究应用
Autoimmune Diseases
Research indicates that CXCR3 Antagonist 6c may be beneficial in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Studies have demonstrated that blocking CXCR3 reduces the accumulation of pathogenic T cells in the central nervous system and joints, respectively. For instance, one study showed that targeting both CXCR3 and CXCR4 significantly inhibited experimental autoimmune encephalomyelitis, a model for multiple sclerosis .
Cancer Therapy
CXCR3 is implicated in tumor progression and metastasis. Antagonists like 6c can potentially inhibit tumor cell migration and invasion. A study highlighted that CXCR3 blockade led to reduced tumor cell adhesion and extravasation in models of cancer, thereby enhancing the efficacy of adoptive T cell therapies . Additionally, blocking CXCR3 interactions with its ligands was shown to improve the outcomes of immunotherapies by enhancing T cell infiltration into tumors .
Inflammatory Conditions
This compound has shown promise in treating chronic inflammatory conditions such as asthma and inflammatory bowel disease. By inhibiting the recruitment of inflammatory cells to affected tissues, it can alleviate symptoms and reduce tissue damage associated with these diseases. Animal models have demonstrated that antagonism of CXCR3 significantly reduces inflammation and improves clinical outcomes in these conditions .
Case Studies
Pharmacological Characterization
The pharmacological profile of this compound has been characterized through various assays assessing its binding affinity, potency, and efficacy in inhibiting receptor signaling pathways. Notably, studies have employed molecular docking techniques to elucidate the binding interactions between 6c and CXCR3, revealing critical amino acid residues involved in ligand-receptor interactions .
相似化合物的比较
类似化合物
SCH 546738: 另一种有效的 CXCR3 拮抗剂,具有类似的治疗自身免疫性疾病和移植排斥反应的潜力.
AMG487: 一种喹唑啉酮衍生物,选择性地抑制 CXCR3,并在银屑病和类风湿性关节炎的临床试验中得到评估.
ACT-777991: 一种口服活性且选择性的 CXCR3 拮抗剂,在各种动物模型中具有稳定性.
CXCR3 受体拮抗剂 6c 的独特性
CXCR3 受体拮抗剂 6c 具有很高的选择性和对 CXCR3 的效力,其 IC50 值为 0.06 微摩尔 。其非细胞毒性使其成为研究和潜在治疗应用的宝贵工具。 此外,它抑制 CXCL11 诱导的钙动员的能力使其有别于其他 CXCR3 拮抗剂 .
生物活性
The CXCR3 receptor, a member of the chemokine receptor family, plays a critical role in mediating the migration of leukocytes to sites of inflammation and is implicated in various pathological conditions, including autoimmune diseases and cancer. The compound known as CXCR3 Antagonist 6c is part of a broader class of small molecule antagonists that target this receptor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
This compound functions by inhibiting the binding of chemokines such as CXCL9, CXCL10, and CXCL11 to the CXCR3 receptor. By blocking these interactions, the antagonist effectively prevents the downstream signaling pathways that lead to leukocyte migration and activation. This mechanism is particularly relevant in conditions characterized by excessive inflammation and immune responses.
In Vivo Studies
- Atherosclerosis Model : In studies using atherosclerotic mouse models, treatment with this compound resulted in a significant reduction in CD4+ T cell and macrophage migration to inflamed tissues. This was associated with decreased lesion formation in aortic regions, indicating the compound's potential for mitigating chronic inflammatory diseases like atherosclerosis .
- Autoimmune Diseases : The antagonist has also shown efficacy in models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE). By inhibiting CXCR3-mediated signaling, it effectively reduced the accumulation of pathogenic T cells in the central nervous system, suggesting its utility in treating multiple sclerosis .
Pharmacokinetics and Efficacy
The pharmacokinetic profile of this compound has been characterized through various studies. It exhibits favorable absorption and distribution characteristics, with effective plasma concentrations maintained over extended periods post-administration. The antagonist has demonstrated nanomolar potency in inhibiting CXCR3 activity, making it a strong candidate for further clinical development .
Case Studies
- Breast Cancer Metastasis : A study investigating the role of CXCR3 in breast cancer found that targeting this receptor with antagonists like 6c not only inhibited tumor cell migration but also enhanced anti-tumor immunity. This dual action underscores the potential for CXCR3 antagonists to serve as therapeutic agents in oncology .
- Viral Infections : Research on Japanese encephalitis virus (JEV) infection revealed that administration of this compound significantly reduced viral load in infected tissues by modulating immune responses and reducing inflammation .
Summary of Biological Activity
The biological activity of this compound can be summarized as follows:
属性
IUPAC Name |
4-[2-[(3-chlorobenzoyl)amino]-4-[2-(2,4-dichlorophenyl)ethylcarbamoyl]phenyl]-N-ethyl-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl3N5O3/c1-2-34-30(41)38-14-4-13-37(15-16-38)27-10-8-22(18-26(27)36-29(40)21-5-3-6-23(31)17-21)28(39)35-12-11-20-7-9-24(32)19-25(20)33/h3,5-10,17-19H,2,4,11-16H2,1H3,(H,34,41)(H,35,39)(H,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDHCRDNIQTCFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCN(CC1)C2=C(C=C(C=C2)C(=O)NCCC3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。